Cas no 2229503-26-6 (3-(1H-imidazol-2-yl)-3-methylbutanoic acid)

3-(1H-imidazol-2-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(1H-imidazol-2-yl)-3-methylbutanoic acid
- EN300-1791283
- 2229503-26-6
-
- インチ: 1S/C8H12N2O2/c1-8(2,5-6(11)12)7-9-3-4-10-7/h3-4H,5H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: DDELAUBPMRLVHS-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)(C)C1=NC=CN1)=O
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 66Ų
3-(1H-imidazol-2-yl)-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791283-0.05g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 0.05g |
$1344.0 | 2023-09-19 | ||
Enamine | EN300-1791283-2.5g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 2.5g |
$3136.0 | 2023-09-19 | ||
Enamine | EN300-1791283-10g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 10g |
$6882.0 | 2023-09-19 | ||
Enamine | EN300-1791283-0.25g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 0.25g |
$1472.0 | 2023-09-19 | ||
Enamine | EN300-1791283-0.5g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 0.5g |
$1536.0 | 2023-09-19 | ||
Enamine | EN300-1791283-1.0g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 1g |
$1599.0 | 2023-06-02 | ||
Enamine | EN300-1791283-10.0g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 10g |
$6882.0 | 2023-06-02 | ||
Enamine | EN300-1791283-5.0g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 5g |
$4641.0 | 2023-06-02 | ||
Enamine | EN300-1791283-0.1g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 0.1g |
$1408.0 | 2023-09-19 | ||
Enamine | EN300-1791283-5g |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid |
2229503-26-6 | 5g |
$4641.0 | 2023-09-19 |
3-(1H-imidazol-2-yl)-3-methylbutanoic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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John J. Lavigne Chem. Commun., 2003, 1626-1627
3-(1H-imidazol-2-yl)-3-methylbutanoic acidに関する追加情報
Introduction to 3-(1H-imidazol-2-yl)-3-methylbutanoic acid (CAS No. 2229503-26-6)
3-(1H-imidazol-2-yl)-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2229503-26-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a 1H-imidazol-2-yl substituent and a methylbutanoic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The integration of the imidazole ring, a heterocyclic structure known for its prevalence in bioactive natural products and drug candidates, with a branched aliphatic side chain, presents a unique framework for further chemical manipulation and biological exploration.
The compound's structure suggests potential applications in the development of novel therapeutic agents. The 1H-imidazol-2-yl moiety is particularly noteworthy, as imidazole derivatives are widely recognized for their role in various biological processes, including enzyme inhibition, receptor binding, and antimicrobial activity. In recent years, there has been a surge in research focused on imidazole-based scaffolds due to their ability to modulate multiple targets within biological systems. For instance, studies have demonstrated the efficacy of imidazole derivatives in treating inflammatory diseases, infectious disorders, and even certain types of cancer by interacting with specific protein kinases or ion channels.
Moreover, the methylbutanoic acid component of this compound introduces a hydrophobic aliphatic chain that can influence solubility, metabolic stability, and membrane permeability—key factors in drug design. The presence of this side chain may enhance the compound's bioavailability while allowing for fine-tuning of its pharmacokinetic properties. Such structural features are often exploited in medicinal chemistry to optimize drug-like characteristics, ensuring that the compound not only exhibits desired biological activity but also possesses favorable pharmacological properties for clinical use.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 3-(1H-imidazol-2-yl)-3-methylbutanoic acid as a lead compound. High-throughput virtual screening (HTVS) and molecular dynamics simulations have been employed to identify novel binding interactions between this molecule and target proteins. For example, researchers have utilized these techniques to explore its interaction with enzymes involved in metabolic pathways or with receptors implicated in neurological disorders. Such computational approaches have accelerated the discovery process by enabling rapid evaluation of thousands of compounds without the need for extensive experimental screening.
In addition to its theoretical potential, experimental studies have begun to validate the biological significance of this compound. Initial pharmacological assays have suggested that derivatives of 3-(1H-imidazol-2-yl)-3-methylbutanoic acid may exhibit inhibitory effects on certain enzymes or receptors. These findings align with broader trends in drug discovery, where hybrid molecules combining distinct structural motifs are designed to achieve multitarget engagement—a strategy known to enhance therapeutic efficacy and reduce side effects. The compound's dual functionality, derived from both the imidazole ring and the aliphatic side chain, positions it as a promising candidate for further development into a lead structure for novel therapeutics.
The synthesis of 3-(1H-imidazol-2-yl)-3-methylbutanoic acid also presents an opportunity for methodological innovation. Given the growing demand for efficient synthetic routes in pharmaceutical research, chemists have explored various strategies to construct this molecule with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions, asymmetric hydrogenation, and enzymatic transformations have been investigated to streamline the synthetic pathway. These advances not only facilitate access to the compound but also contribute to the broader field of synthetic organic chemistry by developing new methodologies applicable to other complex molecules.
The implications of this research extend beyond academic curiosity. As drug discovery efforts continue to evolve toward more personalized and targeted therapies, compounds like 3-(1H-imidazol-2-yl)-3-methylbutanoic acid play a crucial role in identifying new molecular entities with tailored biological profiles. By leveraging both computational tools and experimental validation, researchers can systematically explore the therapeutic potential of this class of molecules. This iterative process—combining theoretical predictions with empirical testing—is fundamental to translating laboratory discoveries into viable clinical candidates.
In conclusion,3-(1H-imidazol-2-yl)-3-methylbutanoic acid (CAS No. 2229503-26-6) represents a compelling subject of study within pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutic agents with diverse biological activities. The integration of advanced computational methods with traditional synthetic approaches has already provided valuable insights into its potential applications. As research progresses, this compound is likely to remain at the forefront of medicinal chemistry investigations, contributing to the development of next-generation pharmaceuticals that address unmet medical needs.
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